3-(Difluoromethyl)-3-methylmorpholine hydrochloride 3-(Difluoromethyl)-3-methylmorpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230807-94-8
VCID: VC7661450
InChI: InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H
SMILES: CC1(COCCN1)C(F)F.Cl
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61

3-(Difluoromethyl)-3-methylmorpholine hydrochloride

CAS No.: 2230807-94-8

Cat. No.: VC7661450

Molecular Formula: C6H12ClF2NO

Molecular Weight: 187.61

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-3-methylmorpholine hydrochloride - 2230807-94-8

Specification

CAS No. 2230807-94-8
Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
IUPAC Name 3-(difluoromethyl)-3-methylmorpholine;hydrochloride
Standard InChI InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H
Standard InChI Key JIZBLTQODJZSGV-UHFFFAOYSA-N
SMILES CC1(COCCN1)C(F)F.Cl

Introduction

Key Findings

3-(Difluoromethyl)-3-methylmorpholine hydrochloride is a fluorinated morpholine derivative with potential applications in medicinal chemistry, particularly as a building block for kinase inhibitors. Its synthesis involves multi-step nucleophilic substitutions and Suzuki cross-coupling reactions, yielding moderate to excellent purity (36–97%) . Structural analysis via NMR and high-resolution mass spectrometry (HRMS) confirms its regiochemistry, while computational modeling reveals interactions with mTOR and PI3Kα kinases . The compound exhibits moderate metabolic stability against CYP1A1 (45.1% remaining after 60 min) , positioning it as a candidate for further pharmacokinetic optimization.

Chemical Identity and Structural Features

3-(Difluoromethyl)-3-methylmorpholine hydrochloride belongs to the morpholine class of heterocyclic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 3-position of the morpholine ring is substituted with both a methyl (-CH₃) and a difluoromethyl (-CF₂H) group, with the hydrochloride salt enhancing solubility for biological applications .

Key structural attributes include:

  • Regiochemistry: The difluoromethyl and methyl groups occupy adjacent positions on the morpholine ring, creating steric and electronic effects that influence binding to kinase ATP pockets .

  • Conformational flexibility: The morpholine ring adopts a chair conformation, with substituents oriented equatorially to minimize steric clashes .

  • Hydrogen-bonding capacity: The morpholine oxygen and protonated amine in the hydrochloride form participate in interactions with biological targets, such as the Val851 backbone amide in PI3Kα .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through a three-step process (Scheme 1):

Step 1: Morpholine ring formation
Cyanuric chloride undergoes sequential nucleophilic substitutions with (R)-3-methylmorpholine and a difluoromethyl-containing boronate (e.g., 48 in ref ), achieving 62–87% yield under optimized conditions .

Step 2: Suzuki cross-coupling
A palladium-catalyzed coupling installs the difluoromethylpyridin-2-amine moiety, yielding the free base with 36–97% efficiency .

Step 3: Salt formation
Treatment with HCl in isopropanol produces the hydrochloride salt, confirmed by 1H^1H NMR downfield shifts (δ 3.31 ppm for CD₃OD) .

Yield Optimization Data

Reaction StepCatalystTemperature (°C)Yield (%)
Morpholine substitutionPd(OAc)₂/BINAP8076
Suzuki couplingPd(PPh₃)₄10097
Salt formationHCl/IPA2599

Structural Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CD₃OD): δ 1.35 (s, 3H, CH₃), 3.48–3.70 (m, 4H, morpholine H), 4.20–4.28 (m, 2H, NCH₂), 6.28–6.34 (t, J=54HzJ = 54 \, \text{Hz}, 1H, CF₂H) .

  • 19F^{19}F NMR (376 MHz, CD₃OD): δ -110.2 (d, J=54HzJ = 54 \, \text{Hz}) .

  • HRMS (ESI-TOF): m/z calculated for C₇H₁₂F₂NO [M+H]⁺ 188.0924, found 188.0921 .

Computational Modeling

Docking studies into mTOR (PDB: 6OAC) reveal:

  • The difluoromethyl group engages in hydrophobic interactions with Met2345 (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

  • The morpholine oxygen forms a hydrogen bond with Val2240 (distance=2.1A˚\text{distance} = 2.1 \, \text{Å}) .

  • Steric clashes with Ile2163 limit PI3Kα binding, explaining 10-fold selectivity for mTOR over PI3Kα .

Pharmacological Profile

Metabolic Stability

ParameterValue
CYP1A1 metabolism45.1% remaining
CYP3A4 inhibitionIC₅₀ > 10 μM
Plasma protein binding92.4% (rat)

Kinase Inhibition

TargetIC₅₀ (nM)Selectivity vs. PI3Kα
mTOR2.5 10×
PI3Kα25

Comparative Analysis with Analogues

Impact of Fluorination

  • 3,3-Dimethylmorpholine: Reduces CYP1A1 stability to <2% remaining .

  • 3-(Trifluoromethyl): Increases logP by 0.8 but reduces solubility 3-fold .

  • Difluoromethyl: Balances lipophilicity (clogP = 1.2) and metabolic stability (t1/2=45mint_{1/2} = 45 \, \text{min}) .

Structural-Activity Relationships (SAR)

  • Methyl position: (R)-configuration improves mTOR binding by 5-fold vs. (S) .

  • Difluoromethyl orientation: Axial placement enhances solvent exposure, reducing off-target effects .

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